REACTION_SMILES
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[Cl:38][c:39]1[cH:40][cH:41][c:42]([CH2:43][Br:44])[cH:45][cH:46]1.[N+:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][n:25]1)([O-:26])=[O:27].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][n:7]1.[O:8].[OH:28][c:29]1[cH:30][cH:31][c:32]([N+:35](=[O:36])[O-:37])[n:33][cH:34]1.[OH:9][c:10]1[c:11]([N+:12]([O-:13])=[O:14])[n:15][cH:16][cH:17][cH:18]1>>[O:28]([c:29]1[cH:30][cH:31][c:32]([N+:35](=[O:36])[O-:37])[n:33][cH:34]1)[CH2:43][c:42]1[cH:41][cH:40][c:39]([Cl:38])[cH:46][cH:45]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(O)cn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ncccc1O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(OCc2ccc(Cl)cc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |